

Physical and chemical properties of Cycloheptane-1,3-dione

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Compound of Interest		
Compound Name:	Cycloheptane-1,3-dione	
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An In-depth Technical Guide to Cycloheptane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloheptane-1,3-dione, a cyclic β -diketone, is a versatile intermediate in organic synthesis. Its unique structural features, including the presence of acidic α -protons and the potential for keto-enol tautomerism, govern its reactivity and make it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of **Cycloheptane-1,3-dione**, detailed experimental protocols for its synthesis and characterization, and an exploration of its chemical reactivity.

Physical and Chemical Properties

Cycloheptane-1,3-dione is a colorless to light yellow liquid at room temperature. Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties



Property	Value	Reference
Molecular Formula	C7H10O2	[1]
Molecular Weight	126.15 g/mol	[1]
CAS Number	1194-18-9	[1]
Appearance	Colorless to light yellow liquid	[2]
Density	1.1 g/mL at 25 °C	[3]
Boiling Point	254 °C	[3]
Refractive Index (n20/D)	1.483	[3]
Solubility	Soluble in water and organic solvents.	

Table 2: Spectroscopic Data



Spectroscopic Data	Key Features	Reference
¹ H NMR	Signals corresponding to methylene protons adjacent to the carbonyl groups (α -protons) are typically observed in the range of δ 2.0-2.5 ppm. Protons of the enol form will show distinct signals, including a characteristic enolic proton signal.	[4]
¹³ C NMR	The carbonyl carbons typically appear in the downfield region of the spectrum, around δ 200 ppm. The α -carbons appear around δ 40-55 ppm.	[4][5]
Infrared (IR) Spectroscopy	A strong absorption band corresponding to the C=O stretching vibration of the ketone groups is typically observed around 1715 cm ⁻¹ . In the presence of the enol tautomer, a broad O-H stretch and a C=C stretch may also be visible.	[6][7]

Chemical Reactivity and Keto-Enol Tautomerism

The chemical behavior of **Cycloheptane-1,3-dione** is largely dictated by two key features: the acidity of the protons at the C2 position (α -protons) and the existence of keto-enol tautomerism.

Acidity of α -Protons

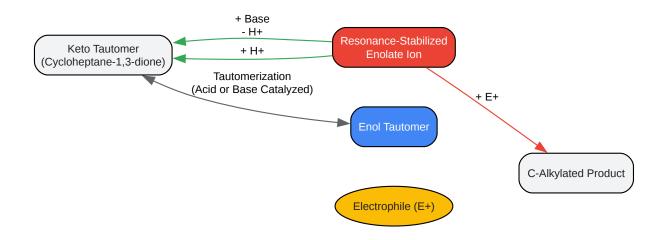
The methylene protons situated between the two carbonyl groups (α -protons) are significantly acidic (pKa \approx 9-11) due to the electron-withdrawing effect of the adjacent carbonyl groups.[8][9]



This acidity allows for the facile deprotonation by a base to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can react with a variety of electrophiles.

Keto-Enol Tautomerism

Cycloheptane-1,3-dione exists as an equilibrium mixture of its keto and enol tautomers.[10] [11] The enol form is stabilized by conjugation and, in some cases, by intramolecular hydrogen bonding. This tautomerism is crucial as the enol form can also act as a nucleophile in various reactions.



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Keto-Enol Tautomerism and Reactivity of Cycloheptane-1,3-dione.

Reactions with Electrophiles and Nucleophiles

Due to its nucleophilic character, the enolate of **Cycloheptane-1,3-dione** readily participates in reactions with various electrophiles, such as alkyl halides and Michael acceptors, leading to the formation of C-C bonds at the C2 position. The carbonyl groups themselves are electrophilic and can be attacked by strong nucleophiles.

Experimental Protocols Synthesis of Cycloheptane-1,3-dione via Reductive Ring Expansion



This protocol is adapted from a practical, three-step synthesis from cyclopentanone.[12][13][14]

Step 1: Synthesis of 1-(Trimethylsilyloxy)cyclopentene

- To a stirred solution of cyclopentanone in anhydrous N,N-dimethylformamide (DMF), add triethylamine.
- Slowly add trimethylsilyl chloride (TMSCI) to the mixture.
- Heat the reaction mixture under reflux for several hours.
- After cooling, extract the product with a nonpolar solvent (e.g., hexanes) and wash with water to remove DMF and salts.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude silyl enol ether, which can be used in the next step without further purification.

Step 2: [2+2] Cycloaddition with Dichloroketene

- Dissolve the crude 1-(trimethylsilyloxy)cyclopentene in an anhydrous solvent like hexanes.
- · Add triethylamine to the solution.
- Slowly add a solution of dichloroacetyl chloride in the same solvent. Dichloroacetyl chloride and triethylamine will generate dichloroketene in situ.
- Stir the reaction mixture at room temperature overnight.
- Filter the mixture to remove the triethylammonium chloride salt and concentrate the filtrate under reduced pressure to obtain the crude bicyclic adduct.

Step 3: Reductive Ring Expansion

- Dissolve the crude bicyclic adduct in a mixture of a protic solvent (e.g., isopropanol) and water.
- Add activated zinc dust to the solution.

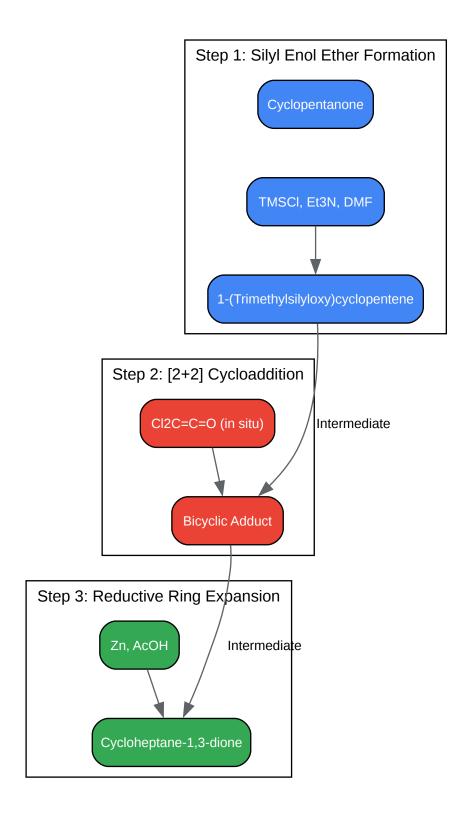






- Slowly add acetic acid to the stirring mixture. The reaction is exothermic and should be controlled.
- After the reaction is complete (monitored by TLC or GC), extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the organic layer with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography to yield pure **Cycloheptane-1,3-dione**.





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Workflow for the Synthesis of Cycloheptane-1,3-dione.

Spectroscopic Characterization



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Prepare a sample by dissolving approximately 10-20 mg of **Cycloheptane-1,3-dione** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
- For ¹H NMR, integrate the signals to determine the relative number of protons.
- For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.
- Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Infrared (IR) Spectroscopy

- For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
- Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.
- Record the spectrum over the range of 4000-400 cm⁻¹.
- Identify the characteristic absorption bands, particularly the strong C=O stretch of the ketone groups.

Conclusion

Cycloheptane-1,3-dione is a valuable synthetic intermediate with well-defined physical and chemical properties. Its reactivity, centered around the acidic α -protons and keto-enol tautomerism, allows for a wide range of chemical transformations. The synthetic and characterization protocols provided in this guide offer a practical foundation for researchers and scientists working with this versatile compound in the fields of organic synthesis and drug development.



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